molecular formula C11H8N4O3 B1350443 2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile CAS No. 338982-38-0

2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Cat. No.: B1350443
CAS No.: 338982-38-0
M. Wt: 244.21 g/mol
InChI Key: SIYWHTQVJXYSNQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is a complex organic compound characterized by its unique triazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile typically involves multi-step organic reactions. One common method starts with the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide under basic conditions to yield the triazine ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography to achieve high purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives, often using hydrogenation catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In organic chemistry, 2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential lead compound for the development of new drugs. Its triazine core is a common motif in many bioactive molecules, and modifications to its structure can lead to compounds with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments, where its aromatic structure contributes to vibrant colors and stability.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • 2-(3-Methoxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carboxamide
  • 2-(3-Methoxyphenyl)-3,5-dioxo-1,2,4-triazine-6-thiol

Uniqueness

Compared to these similar compounds, 2-(3-Methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This structural uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-methoxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c1-18-8-4-2-3-7(5-8)15-11(17)13-10(16)9(6-12)14-15/h2-5H,1H3,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYWHTQVJXYSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)NC(=O)C(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138273
Record name 2,3,4,5-Tetrahydro-2-(3-methoxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-38-0
Record name 2,3,4,5-Tetrahydro-2-(3-methoxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-2-(3-methoxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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